molecular formula C29H27NO B378587 1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine CAS No. 5546-72-5

1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine

Cat. No.: B378587
CAS No.: 5546-72-5
M. Wt: 405.5g/mol
InChI Key: OBCSOQUJDREBGZ-UHFFFAOYSA-N
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Description

1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine is a complex organic compound with a unique structure that combines a chromenyl group with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromenyl core, followed by the introduction of the phenylethynyl group and finally the attachment of the piperidine ring. Key steps may include:

    Formation of the Chromenyl Core: This can be achieved through a cyclization reaction involving a phenyl-substituted acetophenone derivative.

    Introduction of the Phenylethynyl Group: This step often involves a Sonogashira coupling reaction, where a phenylacetylene is coupled with the chromenyl core.

    Attachment of the Piperidine Ring: The final step involves the nucleophilic substitution of a suitable piperidine derivative onto the chromenyl core.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the phenylethynyl group or the chromenyl core.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated analogs.

Scientific Research Applications

1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethynyl group can facilitate interactions with hydrophobic pockets, while the piperidine ring can enhance binding affinity through hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

  • 1-(3-Methyl-2-phenyl-4-phenylethynyl-2H-chromen-2-yl)-pyrrolidine
  • 1-(3-Methyl-2-phenyl-4-phenylethynyl-2H-chromen-2-yl)-morpholine

Comparison: Compared to its analogs, 1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine is unique due to the presence of the piperidine ring, which can influence its chemical reactivity and biological activity. The piperidine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications.

Properties

CAS No.

5546-72-5

Molecular Formula

C29H27NO

Molecular Weight

405.5g/mol

IUPAC Name

1-[3-methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine

InChI

InChI=1S/C29H27NO/c1-23-26(20-19-24-13-5-2-6-14-24)27-17-9-10-18-28(27)31-29(23,25-15-7-3-8-16-25)30-21-11-4-12-22-30/h2-3,5-10,13-18H,4,11-12,21-22H2,1H3

InChI Key

OBCSOQUJDREBGZ-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2OC1(C3=CC=CC=C3)N4CCCCC4)C#CC5=CC=CC=C5

Canonical SMILES

CC1=C(C2=CC=CC=C2OC1(C3=CC=CC=C3)N4CCCCC4)C#CC5=CC=CC=C5

Origin of Product

United States

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